molecular formula C11H14N2O2 B2576137 1-(4-Ethoxy-phenyl)-imidazolidin-2-one CAS No. 91181-04-3

1-(4-Ethoxy-phenyl)-imidazolidin-2-one

Cat. No. B2576137
CAS RN: 91181-04-3
M. Wt: 206.245
InChI Key: LCGPJFVVOCIVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxy-phenyl)-imidazolidin-2-one, also known as Ro 20-1724, is a selective phosphodiesterase (PDE) inhibitor. It was first synthesized in the 1970s and has since been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Structural Modifications in Bioactive Oligopeptides

Imidazolidin-4-ones, including derivatives like 1-(4-Ethoxy-phenyl)-imidazolidin-2-one, are used for structural modifications in bioactive oligopeptides. They can act as proline surrogates or protect the N-terminal amino acid against hydrolysis by aminopeptidase and endopeptidase. A study on primaquine alpha-aminoamides and substituted benzaldehydes revealed that the formation of imidazolidin-4-one is stereoselective, influenced by intramolecular hydrogen bonds involving the C=O oxygen of the o-substituent (Ferraz et al., 2007).

Anticancer Agents

1-(3′,4′,5′-Trimethoxyphenyl)-2-aryl-1H-imidazole derivatives, including this compound, have shown potential as anticancer agents. A study synthesized a series of these compounds, evaluating them as tubulin polymerization inhibitors. One compound in the series demonstrated high anticancer activity in a mouse model, suggesting it as a promising drug candidate for further evaluation (Romagnoli et al., 2016).

Antiproliferative Effects in Lung Cancer

Another derivative, ZX-42, was examined for its antiproliferative effects on a specific lung cancer cell line. It induced apoptosis and protective autophagy in these cells, suggesting its potential as a lung cancer treatment (Wang et al., 2020).

Antibacterial and Antifungal Activities

Imidazolidin-2-one derivatives have been evaluated for their antibacterial and antifungal activities. This study synthesized a series of new derivatives with different substituents, finding significant antimicrobial activities in most of the tested compounds (Ammar et al., 2016).

ERK1/2 Inhibitors in Cancer Research

Imidazolidin-2,4-dione derivatives have been studied as potential ERK1/2 inhibitors in cancer research. A study found that shifting the ethoxy substitution on the phenyl ring significantly improved the functional activities of inhibiting cell proliferation and inducing apoptosis (Li et al., 2009).

Calcium Antagonists with Antioxidant Activity

In the development of novel calcium antagonists, imidazolidin-4-one derivatives were found to possess both calcium overload inhibition and antioxidant activity. These compounds showed promise in affecting coronary blood flow in vivo, suggesting potential in cardiovascular therapies (Kato et al., 1999).

properties

IUPAC Name

1-(4-ethoxyphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-15-10-5-3-9(4-6-10)13-8-7-12-11(13)14/h3-6H,2,7-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGPJFVVOCIVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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